molecular formula C10H10Cl2FNO3 B8616466 Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate CAS No. 62270-91-1

Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate

Cat. No. B8616466
CAS RN: 62270-91-1
M. Wt: 282.09 g/mol
InChI Key: ZLFCUDVCJRDYOI-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

A solution was prepared by dissolving 1.84 grams (0.08 mole) of sodium metal in 140 milliliters of 28 percent ethanol. To this solution was added 14.6 grams (0.08 mole) of 3,5-dichloro-6-fluoro-2-pyridinol. The solution was warmed and 60 milliliters of N,N-dimethylformamide was added thereto. The solution was further heated to remove about 3/4 of the ethanol. To the remaining solution was added 15.5 grams (0.85 mole) of ethyl bromopropionate followed by an additional 40 milliliters of N,N-dimethylformamide. The mixture was refluxed at 118° C. for 20 minutes, cooled and poured into water. The mixture was extracted with hexane and the hexane thereafter removed by evaporation. The residue was distilled under reduced pressure and the ethyl[2-(3,5-dichloro-6-fluoro-2-pyridyloxy)]propionate was recovered as an oil in a yield of 17.7 grams (78.3 percent of theoretical) and had a boiling point at 2.4 millimeters of mercury at 127° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 42.0, 3.1, 25.1 and 5.2 percent, respectively, as compared with the theoretical contents of 42.6, 3.6, 25.1 and 4.9 percent, respectively, calculated for the above named compound.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[C:4]([OH:11])=[N:5][C:6]([F:10])=[C:7]([Cl:9])[CH:8]=1.CN(C)C=O.Br[CH:18]([CH3:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C(O)C.O>[CH2:22]([O:21][C:19](=[O:20])[CH:18]([O:11][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([Cl:9])=[C:6]([F:10])[N:5]=1)[CH3:24])[CH3:23] |^1:0|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
[Na]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
15.5 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was further heated
CUSTOM
Type
CUSTOM
Details
to remove about 3/4 of the ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexane
CUSTOM
Type
CUSTOM
Details
the hexane thereafter removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the ethyl[2-(3,5-dichloro-6-fluoro-2-pyridyloxy)]propionate was recovered as an oil in a yield of 17.7 grams (78.3 percent of theoretical)
CUSTOM
Type
CUSTOM
Details
at 127° C

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)OC1=NC(=C(C=C1Cl)Cl)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.